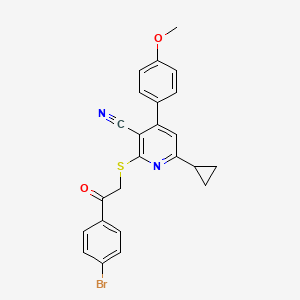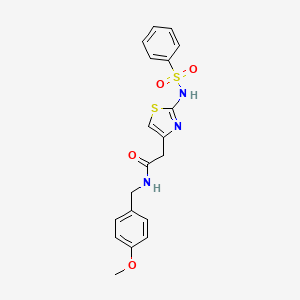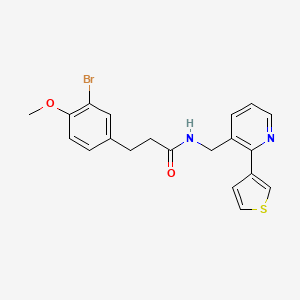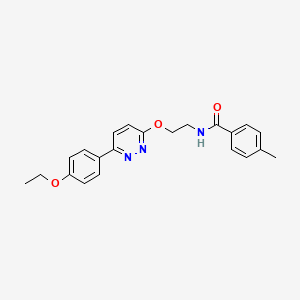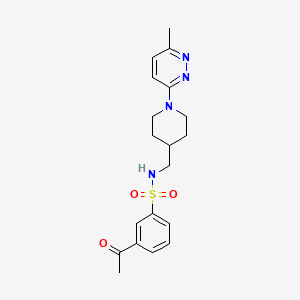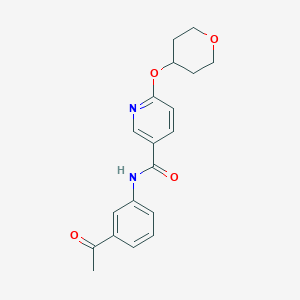
N-(3-acetylphenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the compound, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Biological Effects
Neuroprotective Effects and Cognitive Function :Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), has been investigated for its neuroprotective effects. It is involved in various intra- and inter-cellular processes regulating cell metabolism, stress, and immune responses. Studies suggest nicotinamide may preserve and enhance neurocognitive function, indicating potential benefits in conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injury (Rennie et al., 2015).
Effects on Metabolism and Energy Production :Nicotinamide riboside, a vitamin B3 variant, has been shown to influence metabolism and energy production positively. It promotes insulin sensitivity, mitochondrial biogenesis, and enhances sirtuin functions, which are vital for cellular health and longevity (Braidy et al., 2020).
Inhibition and Stimulation of SIRT1 :While nicotinamide has been used as an inhibitor of SIRT1, a protein involved in cellular regulation, it also stimulates SIRT1 activity under certain conditions, highlighting its complex biological roles. This duality suggests nicotinamide's potential in modulating cellular processes and responses to stress (Hwang & Song, 2017).
Potential in Treating Addiction :Nicotinamide adenine dinucleotide (NAD+) and its precursors, including nicotinamide, have been implicated in the neurobiology of addiction. Increasing NAD+ levels may offer a novel approach to managing addictive behaviors and reducing cravings and withdrawal symptoms (Braidy et al., 2020).
Oncogenic Potential and Anticancer Applications :Nicotinamide and its derivatives have shown promise in cancer research, with potential roles in cell proliferation, migration, and invasiveness. These compounds are being investigated for their efficacy in cancer treatment and their ability to act as radiosensitizers, enhancing the effectiveness of radiation therapy (Horsman, 1995); (Jain et al., 2020).
Safety Assessment and Potential Risks
While nicotinamide has been extensively studied for various therapeutic applications, its safety, especially at high doses, has been a subject of research. Studies have explored its tolerability, potential toxic effects, and mechanisms underlying any adverse outcomes. It is generally considered safe within the recommended dosages, but caution is advised for long-term use at high doses due to potential risks and the need for further research to fully understand its impact on health (Hwang & Song, 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)14-3-2-4-16(11-14)21-19(23)15-5-6-18(20-12-15)25-17-7-9-24-10-8-17/h2-6,11-12,17H,7-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOVCNFHZSBHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate](/img/structure/B2938008.png)
![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)
![2-[[1-(1-Methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2938012.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2938013.png)

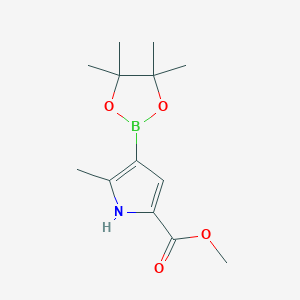
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2938020.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2938023.png)
![(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2938024.png)
